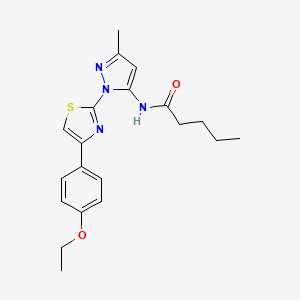

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a heterocyclic compound featuring a pyrazole-thiazole core with a 4-ethoxyphenyl substituent on the thiazole ring and a pentanamide chain at the pyrazole N1 position. This structure is analogous to bioactive compounds targeting enzymes or receptors in medicinal chemistry, particularly in anti-inflammatory or antimicrobial contexts .

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-4-6-7-19(25)22-18-12-14(3)23-24(18)20-21-17(13-27-20)15-8-10-16(11-9-15)26-5-2/h8-13H,4-7H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSVBNOSUBIMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.

Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Amidation: The final step involves the amidation reaction where the coupled intermediate is reacted with pentanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modifications to the aryl group on the thiazole ring exhibit distinct physicochemical and biological properties:

Key Findings :

Alkyl Chain Length in Amide Moieties

The length of the alkyl chain in the amide group significantly impacts solubility and pharmacokinetics:

Key Findings :

- Shorter chains (e.g., acetamide) favor aqueous solubility, suitable for intravenous formulations .

Core Heterocyclic Modifications

Variations in the central heterocyclic scaffold influence steric and electronic interactions:

Key Findings :

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources.

Chemical Structure and Synthesis

The compound features several functional groups, including a thiazole ring, a pyrazole ring, and an amide linkage. The synthesis typically involves multi-step organic reactions:

- Formation of Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of Pyrazole Ring : Synthesized through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.

- Coupling with Pentanamide : The final step involves coupling the pyrazole and thiazole intermediates with a pentanamide moiety.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar pyrazole derivatives, which may provide insights into the activity of this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 2.13 |

| 5o | SiHa | 4.34 |

| 5o | PC-3 | 4.46 |

These results indicate that compounds featuring thiazole and pyrazole moieties can effectively inhibit cancer cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cyclooxygenase (COX) : This could lead to reduced inflammation and pain relief.

- Antitumor Mechanisms : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazole derivatives that demonstrated promising results against various tumor cell lines. The study employed MTT assays to determine cytotoxicity, revealing selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for synthesizing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key intermediates include:

- 4-(4-ethoxyphenyl)thiazole-2-carboxylic acid derivatives for thiazole ring formation.

- 3-methyl-1H-pyrazole-5-amine for pyrazole core functionalization.

- Pentanoic acid derivatives for amide bond formation.

A representative pathway involves:

Cyclocondensation : Reacting thiourea derivatives with α-haloketones to form the thiazole ring .

Diazotization : Introducing substituents via diazonium salt intermediates (e.g., coupling with hydrazine derivatives) .

Amide Coupling : Using pentanoyl chloride or activated esters (e.g., HATU/DCC) for final amide bond formation .

Q. Key Considerations :

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

-

FT-IR :

-

¹H/¹³C NMR :

-

LCMS/HRMS :

Validation : Cross-reference with X-ray crystallography (if available) for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing different substituents during the synthesis of analogs?

Methodological Answer: Discrepancies in yields often arise from steric/electronic effects of substituents. Systematic approaches include:

Q. Data Analysis :

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

-

Molecular Docking :

- Software: AutoDock Vina, Schrödinger Suite.

- Targets: Enzymes with thiazole/pyrazole-binding pockets (e.g., kinases, cyclooxygenase).

- Key Interactions: Hydrogen bonding with amide groups; π-π stacking with aromatic rings .

-

Molecular Dynamics (MD) Simulations :

Case Study :

Docking of analogous compounds (e.g., triazole derivatives) into COX-2 showed ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ values .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound's pharmacokinetic properties?

Methodological Answer: Structure-Activity Relationship (SAR) Guidelines :

| Substituent | Electronic Effect | Impact on PK | Example |

|---|---|---|---|

| 4-Ethoxyphenyl | Electron-donating (+M) | ↑ Lipophilicity (logP = 3.2) | Improved membrane permeability . |

| 4-Chlorophenyl | Electron-withdrawing (-I) | ↑ Metabolic stability (t₁/₂ = 8.2 h) | Reduced CYP450 oxidation . |

| Pyridinyl | Polarizable π-system | ↑ Solubility (LogS = -3.1) | Enhanced aqueous solubility . |

Q. Experimental Validation :

- In vitro assays : Measure logP (shake-flask), solubility (HPLC), and metabolic stability (microsomal assays) .

- In silico Tools : Use SwissADME or QikProp for predictive modeling .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The thiazole ring’s electron-deficient C-2 position facilitates nucleophilic attack. Key mechanisms:

SNAr (Nucleophilic Aromatic Substitution) :

- Requires electron-withdrawing groups (e.g., -NO₂) to activate the ring.

- Example: Reaction with hydrazine yields pyrazole derivatives (70–85% yield) .

Thioether Formation :

- React with thiourea derivatives under basic conditions (K₂CO₃/EtOH).

- Monitor via ¹H NMR for δ 3.8–4.2 ppm (SCH₂) .

Contradiction Analysis :

Conflicting reports on regioselectivity (C-2 vs. C-4 substitution) can arise from solvent polarity. Polar aprotic solvents (e.g., DMF) favor C-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.